1-Methoxy-2-(methylsulfonyl)benzene

Medicinal Chemistry Drug Design Physicochemical Properties

This ortho-substituted methylsulfonyl anisole (CAS 13736-79-3) offers precise regiochemical control not achievable with its para-isomer. Its 1.10 LogP and 43.37 TPSA enable optimized ADME and binding pocket sterics, ideal for kinase inhibitors and GPCR modulators. Select this building block for reproducible Suzuki coupling and directed electrophilic substitution. 97% purity ensures reliable results in advanced medicinal chemistry and materials science.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 13736-79-3
Cat. No. B185402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-(methylsulfonyl)benzene
CAS13736-79-3
Synonyms1-Methoxy-2-(Methylsulfonyl)benzene
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)C
InChIInChI=1S/C8H10O3S/c1-11-7-5-3-4-6-8(7)12(2,9)10/h3-6H,1-2H3
InChIKeyGSTCKFVNJNBRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-2-(methylsulfonyl)benzene: Ortho-Substituted Methylsulfonyl Anisole for Regioselective Synthesis and Physicochemical Optimization


1-Methoxy-2-(methylsulfonyl)benzene (CAS 13736-79-3) is an ortho-substituted methylsulfonyl anisole derivative characterized by a benzene ring bearing a methoxy (-OCH₃) group at the 1-position and a methylsulfonyl (-SO₂CH₃) group at the adjacent 2-position . This structural arrangement imparts distinct electronic and steric properties compared to its para-isomer and other methylsulfonylbenzene analogs. The compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and materials science, where the ortho-substitution pattern influences regioselectivity in electrophilic aromatic substitution, Suzuki coupling compatibility, and overall molecular topology [1]. Its physicochemical profile, including a computed LogP of 1.0987 and TPSA of 43.37 , positions it as a moderately lipophilic scaffold with three hydrogen bond acceptors, making it suitable for applications requiring balanced polarity and membrane permeability.

Why 1-Methoxy-2-(methylsulfonyl)benzene Is Not Interchangeable with Its Para-Isomer or Methylsulfinyl Analogs


The ortho-substitution pattern of 1-Methoxy-2-(methylsulfonyl)benzene imparts a unique combination of electronic and steric effects that cannot be replicated by its para-isomer (1-Methoxy-4-(methylsulfonyl)benzene) or the corresponding methylsulfinyl compound. In electrophilic aromatic substitution, the ortho-methoxy and ortho-methylsulfonyl groups create a highly polarized and sterically congested environment that directs incoming electrophiles to distinct positions compared to the para-isomer [1]. This regiochemical differentiation is critical for synthesizing ortho-disubstituted aryl frameworks with defined substitution patterns. Furthermore, the methylsulfonyl group in the ortho position, being a strong electron-withdrawing substituent, alters the reactivity of the adjacent methoxy oxygen and can influence hydrogen bonding and coordination chemistry [2]. The ortho arrangement also affects the compound's physicochemical properties; for instance, the ortho-isomer exhibits a computed LogP of 1.0987 and TPSA of 43.37 , which may differ from the para-isomer, impacting solubility, chromatographic behavior, and biological membrane permeability. Substituting the ortho-methylsulfonyl with a methylsulfinyl group would result in a less oxidized, more nucleophilic sulfur center, fundamentally altering the compound's oxidative stability and its suitability as a building block in subsequent transformations. Therefore, generic substitution with in-class analogs is not viable when regiochemical control, electronic tuning, or specific physicochemical profiles are required.

1-Methoxy-2-(methylsulfonyl)benzene: Quantifiable Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation: LogP and TPSA Profile of Ortho vs. Para Isomers

The ortho-substituted 1-Methoxy-2-(methylsulfonyl)benzene exhibits a computed LogP of 1.0987 and a TPSA of 43.37 Ų . In contrast, the para-isomer, 1-Methoxy-4-(methylsulfonyl)benzene, has a reported melting point of 120-121.5°C and a density of 1.199 g/cm³ , while the ortho-isomer is a solid at room temperature . The difference in substitution pattern leads to distinct polarity and lipophilicity profiles, which are critical parameters in medicinal chemistry for optimizing ADME properties. The ortho-isomer's lower LogP (compared to estimated values for the para-isomer) and moderate TPSA suggest it may exhibit improved aqueous solubility and different membrane permeability characteristics, making it a preferred scaffold for lead optimization where balanced polarity is desired.

Medicinal Chemistry Drug Design Physicochemical Properties

Reactivity Differentiation: Electronic Effects of Ortho-Methylsulfonyl Substitution on Electrophilic Aromatic Substitution

The ortho-methylsulfonyl group in 1-Methoxy-2-(methylsulfonyl)benzene exerts a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M) on the benzene ring. This contrasts with the para-isomer, where the resonance effect is more pronounced due to direct conjugation through the ring [1]. In electrophilic aromatic substitution, the ortho-isomer is expected to direct incoming electrophiles to positions ortho and para to the methoxy group, but the adjacent methylsulfonyl group sterically hinders the ortho position, leading to a preference for substitution at the para position relative to the methoxy group (i.e., C4). The para-isomer, with its 1,4-substitution pattern, has both ortho and meta positions activated, resulting in a different regiochemical outcome [2]. This differential regioselectivity is a key factor for synthetic chemists designing complex aryl architectures with precise substitution patterns.

Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity

Oxidation State Differentiation: Sulfonyl vs. Sulfinyl Analogs in Synthetic Utility

1-Methoxy-2-(methylsulfonyl)benzene contains a fully oxidized sulfur (sulfone) with an oxidation state of +6, rendering it chemically inert towards further oxidation and a strong electron-withdrawing group. Its direct analog, 1-Methoxy-2-(methylsulfinyl)benzene, possesses a sulfur atom in the +4 oxidation state (sulfoxide), which is susceptible to further oxidation to the sulfone and can act as a nucleophile or a hydrogen bond acceptor [1]. The sulfone's chemical stability makes it a preferred choice for applications requiring robust, oxidation-resistant building blocks, such as in materials science and medicinal chemistry where metabolic stability is crucial. The sulfoxide, in contrast, may be selected for its ability to undergo further functionalization or to participate in specific interactions (e.g., chiral sulfoxide as a ligand). The choice between these two oxidation states hinges on the desired downstream chemical reactivity and the stability requirements of the target molecule.

Oxidation State Sulfur Chemistry Building Blocks

1-Methoxy-2-(methylsulfonyl)benzene: Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization Requiring Moderate Lipophilicity and Defined TPSA

1-Methoxy-2-(methylsulfonyl)benzene, with its computed LogP of 1.0987 and TPSA of 43.37 Ų , is well-suited for incorporation into lead compounds where balanced lipophilicity is needed to optimize ADME properties. The ortho-substitution pattern can be leveraged to create sterically congested binding pockets or to modulate π-π stacking interactions in target proteins. The sulfone group provides a metabolically stable, polar functionality that can enhance aqueous solubility without introducing additional hydrogen bond donors. This building block is particularly valuable in the synthesis of kinase inhibitors, GPCR modulators, and other drug classes where physicochemical property optimization is a key objective.

Organic Synthesis: Regioselective Construction of Ortho-Disubstituted Aryl Frameworks

The unique electronic and steric environment created by the adjacent methoxy and methylsulfonyl groups makes 1-Methoxy-2-(methylsulfonyl)benzene a strategic intermediate for synthesizing complex ortho-disubstituted aromatic compounds [1]. Its reactivity profile enables selective functionalization at the C4 position (para to methoxy), providing a handle for further elaboration. This regiochemical control is difficult to achieve with the para-isomer or other methylsulfonylbenzene derivatives. Applications include the synthesis of ortho-alkoxy-aryl sulfones as precursors to chiral ligands, bioactive natural product analogs, and advanced materials with tailored electronic properties.

Materials Science: Building Block for Oxidation-Resistant Polymers and Electronic Materials

The robust sulfone moiety in 1-Methoxy-2-(methylsulfonyl)benzene imparts oxidative stability, making it a suitable monomer or precursor for polymers and electronic materials intended for harsh environments [2]. The ortho-substitution pattern can influence polymer chain conformation and packing, potentially leading to materials with distinct thermal and mechanical properties compared to those derived from para-substituted analogs. The methoxy group offers a site for further functionalization or cross-linking, while the sulfone group enhances electron affinity, which is beneficial for applications in organic electronics and high-performance coatings.

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